molecular formula C19H40ClNO2 B12658648 Allyldodecylbis(2-hydroxyethyl)ammonium chloride CAS No. 93894-19-0

Allyldodecylbis(2-hydroxyethyl)ammonium chloride

Cat. No.: B12658648
CAS No.: 93894-19-0
M. Wt: 350.0 g/mol
InChI Key: NFMBXLINPLPHFK-UHFFFAOYSA-M
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Description

Allyldodecylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a dodecyl (C12) alkyl chain, two 2-hydroxyethyl groups, and an allyl substituent attached to a nitrogen center, with a chloride counterion.

Properties

CAS No.

93894-19-0

Molecular Formula

C19H40ClNO2

Molecular Weight

350.0 g/mol

IUPAC Name

dodecyl-bis(2-hydroxyethyl)-prop-2-enylazanium;chloride

InChI

InChI=1S/C19H40NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-15-20(14-4-2,16-18-21)17-19-22;/h4,21-22H,2-3,5-19H2,1H3;1H/q+1;/p-1

InChI Key

NFMBXLINPLPHFK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyldodecylbis(2-hydroxyethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or water. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Allyldodecylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyldodecylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyldodecylbis(2-hydroxyethyl)ammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is facilitated by its cationic nature, which allows it to bind to negatively charged sites on the cell surface. The hydrophobic tail of the molecule inserts into the lipid bilayer, causing membrane destabilization .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Analogous QACs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Allylbis(2-hydroxyethyl)oleylammonium chloride 95873-53-3 C25H48ClNO3* 431.45 (calculated) Oleyl (C18:1) chain; unsaturated
Allylbis(2-hydroxyethyl)tetradecylammonium chloride 93894-18-9 C21H44ClNO2 378.03 Tetradecyl (C14); saturated chain
Octadecyl bis(2-hydroxyethyl) methyl ammonium chloride 3010-24-0 C23H50ClNO2 408.11 Methyl substituent; no allyl group

*Note: Discrepancy exists between sources for Allylbis(2-hydroxyethyl)oleylammonium chloride; another source lists C25H50ClNO2 (MW 431.45) .

Alkyl Chain Length and Hydrophobicity

  • Shorter chains (e.g., C12 dodecyl) : Expected to exhibit higher water solubility and lower CMC compared to longer-chain analogs like the tetradecyl (C14) or oleyl (C18:1) derivatives. This enhances their utility in formulations requiring rapid dispersion .
  • Longer chains (e.g., C18 oleyl or octadecyl) : Increased hydrophobicity improves membrane disruption efficacy, making them potent antimicrobials but less soluble in aqueous media .

Substituent Effects

  • Allyl vs. Methyl Groups : The allyl group in Allyldodecylbis(2-hydroxyethyl)ammonium chloride introduces a reactive double bond, which may facilitate polymerization or degradation under UV exposure. In contrast, methyl-substituted QACs (e.g., Octadecyl bis(2-hydroxyethyl) methyl ammonium chloride) are more chemically stable but less reactive .
  • Hydroxyethyl Groups: Bis(2-hydroxyethyl) substituents enhance hydrophilicity and hydrogen-bonding capacity, improving compatibility with polar solvents and reducing skin irritation compared to non-hydroxylated QACs .

Notes on Data Limitations

  • The exact properties of this compound are extrapolated from structural analogs due to insufficient direct evidence.
  • Discrepancies in molecular formulas (e.g., C25H48ClNO3 vs. C25H50ClNO2) highlight the need for rigorous source verification .

Biological Activity

Allyldodecylbis(2-hydroxyethyl)ammonium chloride, a quaternary ammonium compound, exhibits significant biological activity that has garnered attention in various fields, including pharmacology and materials science. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which includes an allyl group and two hydroxyethyl groups attached to the nitrogen atom. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

PropertyValue
Chemical FormulaC₁₅H₃₄ClN₂O₂
Molecular Weight292.00 g/mol
SolubilitySoluble in water
AppearanceColorless to pale yellow liquid

The biological activity of this compound is primarily attributed to its ability to disrupt cell membranes. This disruption is facilitated by the compound's cationic nature, which allows it to interact with negatively charged components of the cell membrane, leading to increased permeability and potential cell lysis.

Key Mechanisms:

  • Membrane Disruption : The compound interacts with phospholipid bilayers, altering their integrity.
  • Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties against bacteria and fungi by compromising cell wall integrity.
  • Cytotoxicity : Induces apoptosis in certain cancer cell lines through membrane destabilization.

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity. For instance, a study evaluated its efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate significant potential for use in disinfectants and antiseptics.

Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of the compound on several cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa (cervical carcinoma)25
MCF-7 (breast carcinoma)30
A549 (lung carcinoma)20

The IC50 values suggest that the compound has a relatively low toxicity threshold, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Antimicrobial Application : A case study involved the formulation of a hand sanitizer containing this compound. The sanitizer demonstrated a significant reduction in microbial load on skin surfaces compared to control formulations.
  • Cancer Treatment : In vitro studies using MCF-7 cells showed that treatment with this compound resulted in increased apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer treatment.

Safety and Toxicology

Despite its beneficial properties, safety assessments are crucial. Toxicological studies indicate that while the compound has antimicrobial efficacy, it may also pose risks such as skin irritation and cytotoxicity at higher concentrations. The LD50 for acute toxicity was found to be approximately 1650 mg/kg in rats, highlighting the need for careful dosage management in therapeutic applications.

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